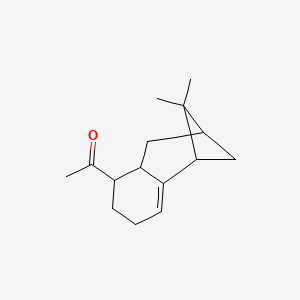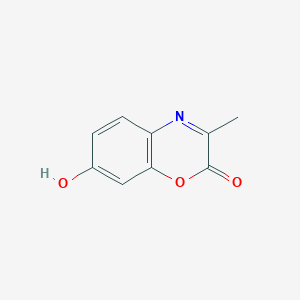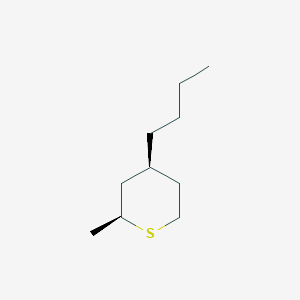
(2S,4S)-4-Butyl-2-methylthiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S)-4-Butyl-2-methylthiane is a chiral compound with a thiane ring structure, characterized by the presence of a butyl group at the 4-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-Butyl-2-methylthiane typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method is the diastereoselective synthesis, which can be achieved through the use of chiral auxiliaries or chiral catalysts. For example, the use of a chiral auxiliary such as (S)-2-methylbutanol can help in achieving the desired stereochemistry during the formation of the thiane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-4-Butyl-2-methylthiane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the thiane ring to a more saturated form.
Substitution: The butyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiane derivatives.
Substitution: Various substituted thiane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2S,4S)-4-Butyl-2-methylthiane is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for the development of enantiomerically pure compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and the stereochemical requirements of biological systems.
Medicine
In medicine, this compound has potential applications in the development of chiral drugs. Its unique structure can be exploited to design drugs with specific stereochemical properties, which can lead to improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of chiral catalysts and ligands, which are essential for various asymmetric synthesis processes.
Mechanism of Action
The mechanism of action of (2S,4S)-4-Butyl-2-methylthiane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For example, the butyl and methyl groups can interact with hydrophobic pockets in the target molecule, while the thiane ring can form hydrogen bonds or other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- (2S,4S)-4-Hydroxy-2-methylthiane
- (2S,4S)-4-Butyl-2-hydroxythiane
- (2S,4S)-4-Butyl-2-ethylthiane
Uniqueness
(2S,4S)-4-Butyl-2-methylthiane is unique due to its specific stereochemistry and the presence of both butyl and methyl groups. This combination of features makes it distinct from other similar compounds and provides it with unique chemical and biological properties.
Properties
CAS No. |
76097-67-1 |
|---|---|
Molecular Formula |
C10H20S |
Molecular Weight |
172.33 g/mol |
IUPAC Name |
(2S,4S)-4-butyl-2-methylthiane |
InChI |
InChI=1S/C10H20S/c1-3-4-5-10-6-7-11-9(2)8-10/h9-10H,3-8H2,1-2H3/t9-,10-/m0/s1 |
InChI Key |
BVCOQYPDJSDLSJ-UWVGGRQHSA-N |
Isomeric SMILES |
CCCC[C@H]1CCS[C@H](C1)C |
Canonical SMILES |
CCCCC1CCSC(C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


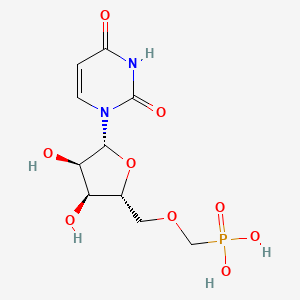
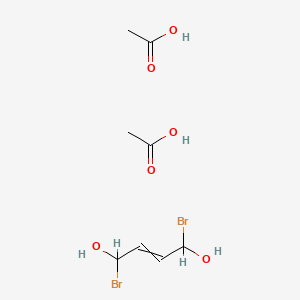

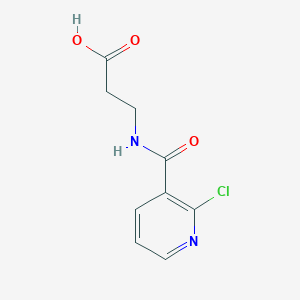
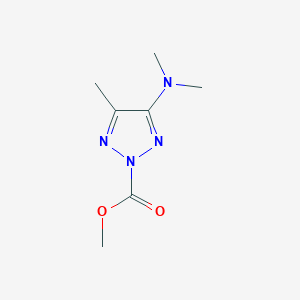
![1,2,3,4,5-Pentafluoro-6-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14447502.png)
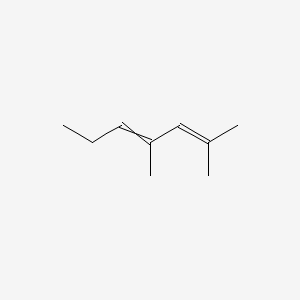
![1,2,3,4-Tetrahydrobenzimidazolo[2,1-b]quinazoline](/img/structure/B14447514.png)
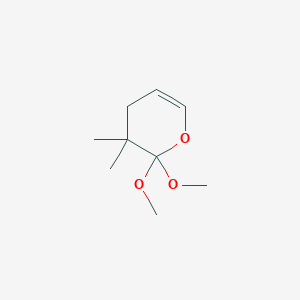

![7,8-Dihydro-3-methylpyrrolo[1,2-a]pyrimidin-2(6H)-one](/img/structure/B14447537.png)
